1-(benzylsulfonyl)-4-[(4-chlorophenyl)sulfonyl]piperazine
Overview
Description
1-(benzylsulfonyl)-4-[(4-chlorophenyl)sulfonyl]piperazine is an organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of both benzylsulfonyl and chlorophenylsulfonyl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzylsulfonyl)-4-[(4-chlorophenyl)sulfonyl]piperazine typically involves the following steps:
Preparation of Benzylsulfonyl Chloride: Benzylsulfonyl chloride can be synthesized by reacting benzyl alcohol with thionyl chloride under reflux conditions.
Preparation of 4-Chlorophenylsulfonyl Chloride: This compound can be prepared by reacting 4-chlorobenzenesulfonic acid with thionyl chloride.
Formation of 1-(benzylsulfonyl)piperazine: Benzylsulfonyl chloride is reacted with piperazine in the presence of a base such as triethylamine to form 1-(benzylsulfonyl)piperazine.
Formation of this compound: Finally, 1-(benzylsulfonyl)piperazine is reacted with 4-chlorophenylsulfonyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(benzylsulfonyl)-4-[(4-chlorophenyl)sulfonyl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl groups can yield thiol or sulfide derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(benzylsulfonyl)-4-[(4-chlorophenyl)sulfonyl]piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(benzylsulfonyl)-4-[(4-chlorophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
1-(benzylsulfonyl)-4-[(4-chlorophenyl)sulfonyl]piperazine can be compared with other similar compounds, such as:
1-(benzylsulfonyl)piperazine: Lacks the chlorophenylsulfonyl group, which may result in different chemical and biological properties.
4-[(4-chlorophenyl)sulfonyl]piperazine: Lacks the benzylsulfonyl group, which may affect its reactivity and applications.
1-(methylsulfonyl)-4-[(4-chlorophenyl)sulfonyl]piperazine: Contains a methylsulfonyl group instead of a benzylsulfonyl group, which may influence its chemical behavior.
The uniqueness of this compound lies in the presence of both benzylsulfonyl and chlorophenylsulfonyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzylsulfonyl-4-(4-chlorophenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S2/c18-16-6-8-17(9-7-16)26(23,24)20-12-10-19(11-13-20)25(21,22)14-15-4-2-1-3-5-15/h1-9H,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUZSKFPUGHIRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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